

A Comparative Guide to Famotidine HCl Quantification Methods for Researchers

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Compound of Interest

Compound Name: Famotidine HCl

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An objective analysis of prevalent analytical techniques for the quantification of **Famotidine HCl**, supported by experimental data from peer-reviewed studies.

This guide offers a detailed comparison of various analytical methods for the quantification of Famotidine Hydrochloride (HCl), a potent histamine H₂-receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Ultra-Violet/Visible (UV-Vis) Spectrophotometry, and other methods. This guide summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to clarify complex workflows and relationships.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for **Famotidine HCl** quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The most common techniques employed are HPLC and UV-Vis spectrophotometry, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates, identifies, and quantifies components in a mixture. It is highly regarded for its specificity, sensitivity, and accuracy in determining **Famotidine HCl** and its potential impurities.[\[1\]](#)[\[2\]](#)

UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid method for the determination of **Famotidine HCl**.[\[3\]](#)[\[4\]](#) However, it may be less specific than HPLC,

particularly in the presence of interfering substances.

Other methods, such as High-Performance Thin-Layer Chromatography (HPTLC), spectrofluorimetry, and electrochemical methods, have also been reported for the quantification of **Famotidine HCl**.^{[5][6][7]}

The following table summarizes the performance characteristics of various HPLC and UV-Vis spectrophotometric methods as reported in the literature.

Table 1: Comparison of HPLC Method Performance for **Famotidine HCl** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	1 - 80 µg/mL ^[1]	20 - 400 ng/mL ^[8]	0.1 - 1.0 mg/mL ^[9]	5, 10, 25, 50, 100 µg/mL ^[10]
Accuracy (%) Recovery)	-	94.6 - 107.0% ^[11]	95.95 - 97.66% ^[9]	-
Precision (%) RSD)	< 2% (Intra-day & Inter-day) ^[1]	< 8.8% (Intra-day), < 9.3% (Inter-day) ^[11]	Intra-day: 97.36%, Inter-day: 96.56% (% Recovery) ^[9]	-
Limit of Detection (LOD)	0.08 - 0.14 µg/mL ^[1]	5 ng/mL ^[8]	25 µg/mL ^[9]	0.00048 mg/mL ^[10]
Limit of Quantification (LOQ)	-	-	0.1 mg/mL ^[9]	0.00148 mg/mL ^[10]
Correlation Coefficient (r^2)	0.9981 - 0.9999 ^[1]	-	0.998 ^[9]	~0.9999 ^[10]

Table 2: Comparison of UV-Vis Spectrophotometric Method Performance for **Famotidine HCl** Quantification

Parameter	Method 1	Method 2	Method 3
Linearity Range	10 - 50 µg/mL[4]	12.5 - 200 µg/mL[3]	6.0 - 80 µg/mL[12]
Accuracy (%) Recovery)	99.32 - 100.17%[4]	98 - 102%[3]	-
Precision (% RSD)	0.45 - 0.57% (Intra-day & Inter-day)[4]	-	-
Limit of Detection (LOD)	-	-	-
Limit of Quantification (LOQ)	-	-	-
Correlation Coefficient (r ²)	-	±0.92[3]	-
Molar Absorptivity	-	-	3.3 x 10 ⁴ L/mol.cm[12]
Sandell's Sensitivity	-	-	0.0109 µg/cm ² [12]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example of an RP-HPLC method for the quantification of Famotidine.[13]

- Instrumentation: A liquid chromatograph equipped with a variable wavelength UV detector and a data acquisition system.[13]
- Column: C18, 4.6 mm x 250 mm, 5 µm.[13]
- Mobile Phase: A mixture of acetonitrile, buffer, and methanol in a ratio of 10:85:5 (v/v/v). The buffer consists of 0.05M sodium phosphate monobasic, adjusted to pH 6.0 with 1M sodium

hydroxide.[13]

- Flow Rate: 1.5 mL/min.[13]
- Detection Wavelength: 254 nm.[13]
- Injection Volume: 20 μ L.[13]
- Column Temperature: 25 °C.[13]
- Standard Solution Preparation: Accurately weigh and dissolve about 25 mg of Famotidine working standard in the mobile phase to a final concentration of 1000 μ g/mL.[13]
- Sample Solution Preparation: Accurately weigh and transfer a quantity of the sample equivalent to 25 mg of Famotidine into a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.[13]

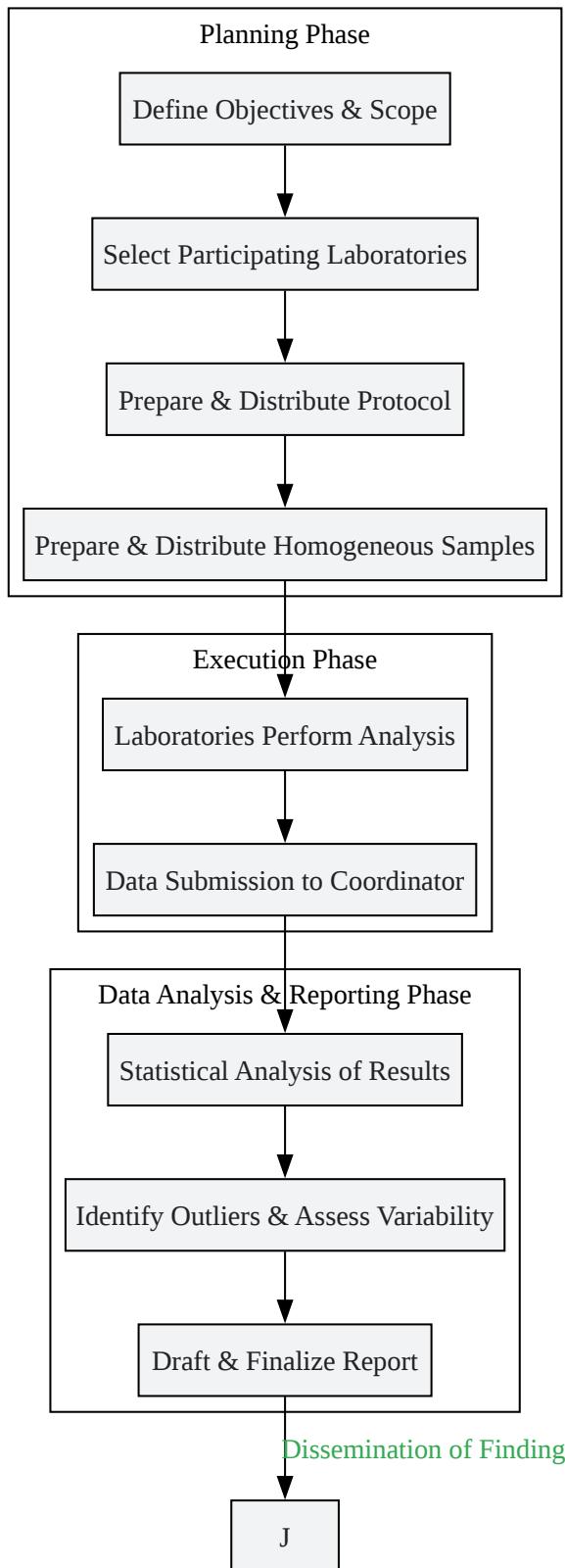
UV-Visible Spectrophotometric Method

This protocol outlines a simple UV spectrophotometric method for Famotidine estimation.[3]

- Instrumentation: A UV-Visible Spectrophotometer.
- Solvent (Diluent): Methanol.[3]
- Stock Solution Preparation: Dissolve 10 mg of Famotidine in 10 mL of methanol to prepare a stock solution of 1000 μ g/mL.[3]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-60 μ g/mL.[3]
- Wavelength of Maximum Absorbance (λ_{max}): 320.5 nm.[3]
- Procedure: Measure the absorbance of the sample solutions at 320.5 nm against a methanol blank. The concentration of Famotidine is determined from a calibration curve.

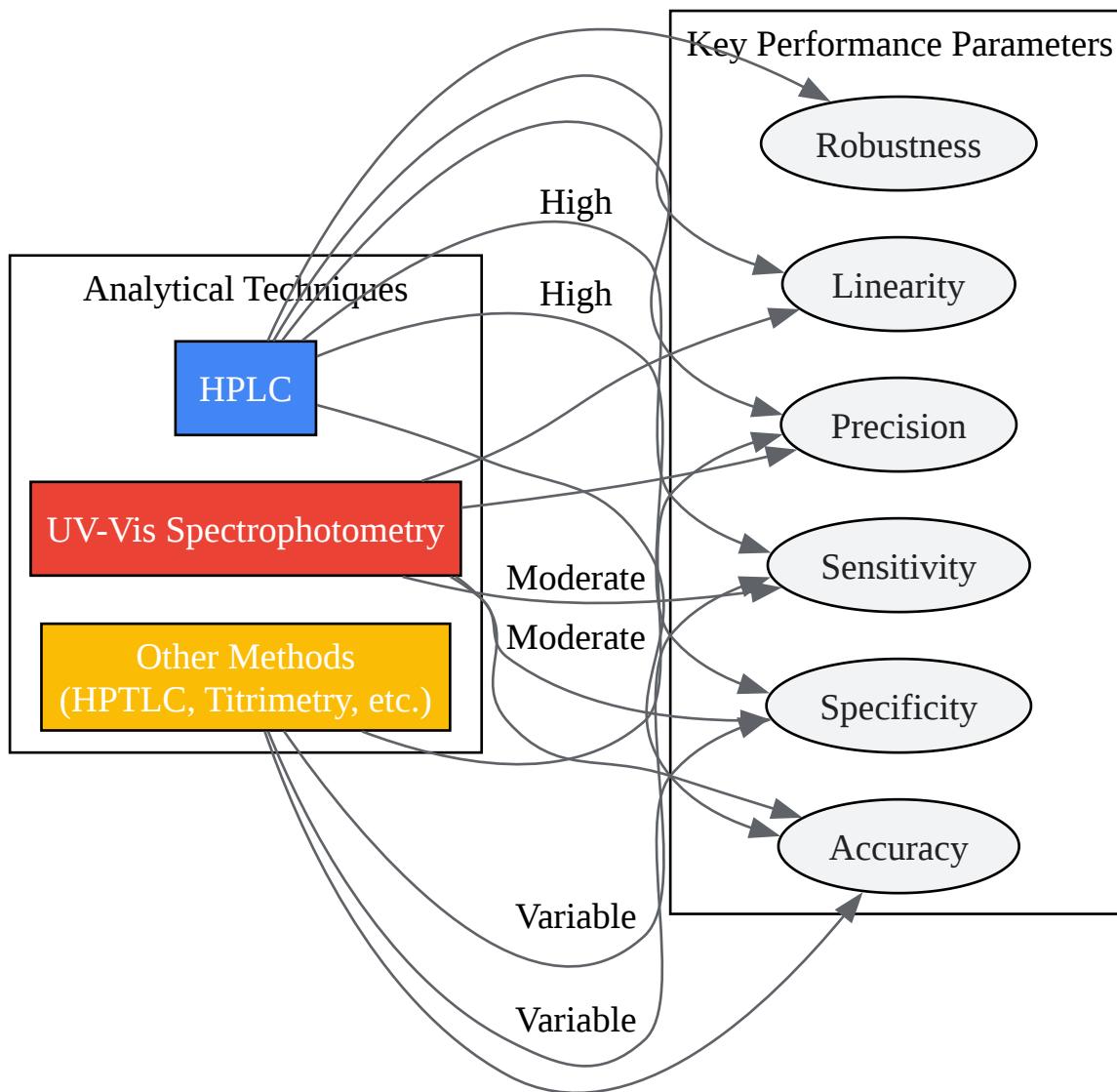
Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship between different analytical techniques.



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Workflow of an Inter-laboratory Comparison Study.

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Analytical Techniques and Their Performance Parameters.

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